5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidative cyclization of pyrimidinylhydrazones followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-neuroinflammatory agent.
Cancer Research: Compounds with similar structures have shown promising results as CDK2 inhibitors, which are targets for cancer treatment.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects on neuroprotection and anti-inflammatory pathways are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern with chlorine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C5H2ClIN4 |
---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
5-chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H |
InChI Key |
UQVCRIILFAUHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)I |
Origin of Product |
United States |
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